molecular formula C6H10N4 B15059036 (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole

Cat. No.: B15059036
M. Wt: 138.17 g/mol
InChI Key: OODMRGGFZMJUCD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is a chemical compound that features a pyrrolidine ring attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole typically involves the formation of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or triazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyrrolidin-3-ylmethanol
  • (S)-2-(Pyrrolidin-3-yl)benzonitrile hydrochloride
  • 3-Fluoro-benzyl-(S)-pyrrolidin-3-yl-amine hydrochloride

Uniqueness

(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole is unique due to the presence of both pyrrolidine and triazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]-1,2,4-triazole

InChI

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m0/s1

InChI Key

OODMRGGFZMJUCD-LURJTMIESA-N

Isomeric SMILES

C1CNC[C@H]1N2C=NN=C2

Canonical SMILES

C1CNCC1N2C=NN=C2

Origin of Product

United States

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